5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6O3/c1-12-6-4-5-7-16(12)25-21(30)19-20(24)29(28-27-19)11-17-13(2)32-22(26-17)15-10-14(23)8-9-18(15)31-3/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXYKUNWABNMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential biological activities due to its unique structural features, which include triazole and oxazole rings. This article reviews its biological activity, focusing on its antimicrobial properties, potential mechanism of action, and comparisons with related compounds.
- Molecular Formula : C22H21BrN6O3
- Molecular Weight : 497.3 g/mol
- CAS Number : 1112371-03-5
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in antimicrobial applications. The following sections detail specific findings regarding its antibacterial and antifungal properties.
Antimicrobial Activity
Recent research indicates that 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results against various bacterial strains.
In Vitro Studies
A study assessing the antimicrobial efficacy of this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Bacillus subtilis | 4.69 - 22.9 |
These results indicate that the compound possesses moderate to good antimicrobial properties across various strains, suggesting its potential as a therapeutic agent against resistant bacterial infections .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets via hydrogen bonding and hydrophobic interactions, leading to inhibition of essential bacterial processes such as cell wall synthesis or DNA replication .
Case Studies and Related Research
Several studies have explored compounds structurally similar to this triazole derivative, revealing insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-amino-N-(4-chlorophenyl)-1H-triazole-4-carboxamide | Triazole core with different substituents | Antimicrobial properties |
| 5-bromo-N-(2-methoxyphenyl)-1H-triazole | Similar triazole structure but lacks oxazole | Anticancer activity |
| 5-cyclopropyl-N-(2-hydroxyethyl)-1H-triazole | Contains cyclopropyl group instead of methyl | Potential enzyme inhibitor |
These comparisons highlight the unique structural features of the target compound that may enhance its interaction potential with biological targets compared to similar compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s 1,3-oxazole ring distinguishes it from analogs with simpler benzyl or phenyl substituents (e.g., ). Compounds like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () replace the carboxamide with a thione group, reducing hydrogen-bonding capacity but increasing lipophilicity .
The bromine’s electron-withdrawing nature may stabilize charge-transfer interactions . N-Aryl Variations: The target’s N-(2-methylphenyl) group is less electron-rich than N-(4-methoxyphenyl) (), which could alter solubility and π-π stacking interactions .
Synthetic Pathways :
- Analogs like those in and are synthesized via carboxamide coupling reactions, while the target’s oxazole moiety likely requires cyclization steps (e.g., Hantzsch synthesis) .
The absence of a thione group (cf. ) could reduce toxicity .
Q & A
Q. What are the recommended synthetic routes for 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Cyclization : Phosphorus oxychloride (POCl₃) at 120°C is used to cyclize substituted benzoic acid hydrazides into oxadiazole intermediates .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation with isocyanides to form the 1,2,3-triazole core .
- Functionalization : Methylation or bromination of aromatic rings under controlled conditions (e.g., AlCl₃ for Friedel-Crafts alkylation) .
Q. Key Optimization Parameters :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | POCl₃ | 120°C | 60–75% |
| Triazole Formation | CuSO₄/NaAsc | RT | 80–90% |
| Bromination | NBS, AIBN | 80°C | 50–65% |
Q. How should researchers characterize the compound’s structure and purity?
- Spectral Analysis :
- IR : Confirm presence of carboxamide (C=O stretch ~1650 cm⁻¹) and amino groups (N–H ~3300 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve methylene bridges (δ 4.5–5.0 ppm for –CH₂–) and aromatic substituents (e.g., methoxy at δ 3.8 ppm) .
- HRMS : Validate molecular formula (e.g., C₂₃H₂₂BrN₅O₃ requires [M+H]⁺ = 528.0812) .
- Purity : HPLC with C18 column (ACN/H₂O gradient, retention time ~12 min; ≥95% purity for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Discrepancies in IC₅₀ values (e.g., carbonic anhydrase IX inhibition ranging from 10 nM to 1 µM) may arise from:
- Assay Conditions : pH (optimal activity at pH 7.4 vs. 6.8 for tumor-associated isoforms) .
- Solubility Limitations : Low aqueous solubility (logP ~3.5) can lead to aggregation, reducing apparent potency .
- Structural Analogues : Substituent effects (e.g., methoxy vs. bromo groups) alter binding kinetics .
Q. Methodological Recommendations :
- Use surface plasmon resonance (SPR) to measure direct binding affinity.
- Validate solubility with dynamic light scattering (DLS) during assays .
Q. What experimental designs are optimal for evaluating in vivo efficacy?
- Model Selection : Xenograft models (e.g., HT-29 colon cancer) with high carbonic anhydrase IX expression .
- Dosing Regimen :
- Control Groups : Include a solubility-matched vehicle and positive control (e.g., acetazolamide for CA-IX inhibition) .
Q. How can researchers improve the compound’s solubility for in vitro assays?
- Co-solvents : Use DMSO (≤0.1%) with cyclodextrin (e.g., HP-β-CD) to stabilize the compound .
- Prodrug Strategy : Synthesize phosphate or glycine conjugates to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Q. Solubility Comparison :
| Formulation | Aqueous Solubility (µg/mL) |
|---|---|
| Free Compound | 8.5 ± 1.2 |
| HP-β-CD Complex | 45.3 ± 3.8 |
| PLGA Nanoparticles | 62.7 ± 4.5 |
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity Screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Structural Modeling : Dock the compound into ATP-binding pockets (e.g., VEGFR2 vs. EGFR) to predict selectivity .
- CRISPR Knockout : Validate target specificity by comparing efficacy in wild-type vs. CA-IX KO cell lines .
Q. How should contradictory data on metabolic stability be addressed?
Conflicting hepatic microsome stability data (e.g., t₁/₂ = 15 min vs. 45 min) may stem from:
- Species Differences : Human vs. rodent CYP450 isoforms .
- Redox Sensitivity : The bromophenyl group may undergo glutathione-mediated detoxification .
Q. Solutions :
Q. Methodological Challenges
Q. What are best practices for analyzing complex NMR spectra of this compound?
Q. How to design SAR studies for optimizing bioactivity?
- Core Modifications : Replace the 5-methyloxazole with thiazole (improves metabolic stability) .
- Substituent Scanning : Test halogen (Br → Cl, F) and methoxy (→ ethoxy, -CF₃) variants .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
